Phthalimidoperoxycaproic acid

説明

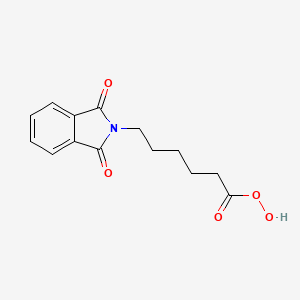

Structure

3D Structure

特性

IUPAC Name |

6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c16-12(20-19)8-2-1-5-9-15-13(17)10-6-3-4-7-11(10)14(15)18/h3-4,6-7,19H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJGVXSQDRSSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155848 | |

| Record name | Phthalimidoperoxycaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128275-31-0 | |

| Record name | Eureco | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128275-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimidoperoxycaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128275310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimidoperoxycaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(phthalimido)peroxyhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIMIDOPEROXYCAPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OEJ6FAL6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Phthalimidoperoxycaproic Acid

Established Synthesis Routes for Phthalimidoperoxycaproic Acid

The primary method for synthesizing this compound involves the oxidation of a precursor molecule. This process is typically carried out in a controlled chemical environment to achieve the desired product.

Peroxy Acid Formation via Phthalimido-caproic Acid and Hydrogen Peroxide Pathways

The synthesis of this compound is achieved through the reaction of ε-phthalimidocaproic acid (PAC) with hydrogen peroxide. google.com This reaction is an oxidation process where the carboxylic acid group of PAC is converted into a peroxy acid group, yielding PAP. The reaction is typically carried out in a biphasic system. google.com

Catalytic and Solvent Effects in this compound Synthesis (e.g., strong acids, halogenated aliphatic hydrocarbons)

The synthesis of PAP is facilitated by the presence of a strong acid catalyst, such as sulfuric acid. google.com The reaction is conducted in a dual-phase system, utilizing a halogenated aliphatic hydrocarbon like dichloromethane (B109758) or trichloromethane as the organic solvent. google.com This specific solvent choice is crucial as it readily dissolves the resulting peroxyacid, while having limited capacity for the initial acid reactant. googleapis.com The use of these chlorinated solvents, however, necessitates subsequent purification steps due to their toxic and potentially carcinogenic nature. google.com

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, reaction conditions are carefully controlled. The temperature is typically maintained below 40°C to prevent the decomposition of the peracid. google.com The molar ratios of the reactants and the reaction time are also critical parameters that are optimized to drive the reaction to completion and minimize the formation of byproducts. Following the reaction, PAP is recovered from the organic phase through methods like low-temperature crystallization or solvent removal under a vacuum. google.com

Post-Synthesis Purification Processes for this compound

After the initial synthesis, the crude this compound contains impurities, most notably residual chlorinated solvents from the reaction phase. google.com These impurities must be removed to ensure the final product's purity and stability.

Removal of Chlorinated Solvent Impurities via Crystallization and Solvent Removal Techniques

A common method for purifying PAP involves dissolving the crude product in a suitable polar and volatile solvent, followed by either crystallization or stripping (evaporation of the solvent). google.comgoogle.com Aliphatic esters, particularly ethyl acetate (B1210297), are preferred solvents for this process. google.comgoogle.com The weight ratio of PAP to the purification solvent typically ranges from 1:2 to 1:8, with a preferred range of 1:3 to 1:6 for esters. google.com

Two primary methodologies are employed for purification:

Crystallization: The dissolved PAP is recrystallized at a low temperature, such as 0°C. The resulting crystals are then filtered and dried under a vacuum. google.com

Stripping: The solvent is evaporated from the PAP solution under a vacuum at a temperature below 40°C. The purified PAP is then filtered and dried. google.com

These methods have been shown to effectively reduce the concentration of chlorinated solvent impurities to less than 3 ppm. google.com

Advanced Purification Strategies for Enhanced Chemical Purity

Further advancements in purification aim to improve efficiency and safety. One such patented process involves separating PAP from organic solvents by inducing its precipitation or suspension in an aqueous medium. epo.org This method utilizes the low water solubility of PAP. epo.org By adding the organic solution of PAP to water and then removing the organic solvent, often with the aid of an inert gas stream, the PAP precipitates out and can be recovered by filtration. epo.orggoogleapis.com This process can achieve a purity of 96% to 99% by weight and allows for the recovery of the organic solvents for reuse. epo.org The use of salts like sodium sulfate (B86663) or ammonium (B1175870) sulfate can also aid in the phase separation and purification process.

The table below presents a summary of solvents used in the purification of this compound and their impact on the final product.

| Purification Solvent | Method | Water Present | Residual Chlorinated Solvent (ppm) | Product Stability |

| Ethyl Acetate | Crystallization | Yes | <3 | High |

| Ethyl Acetate | Stripping | Yes | <3 | High |

| Ethanol | Stripping | No | Higher than esters | Less stable |

| Acetone | Stripping | No | Higher than esters | Less stable |

Data adapted from purification studies. google.com

Derivatization and Structural Analogues of this compound

The modification of this compound (PAP) has been explored primarily through formulation changes and the synthesis of structural analogues, aiming to enhance stability, solubility, and efficacy.

One significant area of modification involves the formation of inclusion complexes. A notable example is the complexation of PAP with beta-cyclodextrin, marketed as Cavamax® W7/Eureco® HC-Complex. google.com This type of formulation encapsulates the PAP molecule, which can improve its stability and handling properties. Another approach to modification is the development of advanced formulations, such as a novel gel designated "PAP+," which includes additives like nano-hydroxyapatite to optimize the compound's performance and safety profile in specific applications. researchgate.net

Structurally, PAP belongs to the broader class of imidoperoxycarboxylic acids. acs.org This classification implies the potential for a wide range of structural analogues. The synthesis of such analogues can be achieved by varying the core components of the molecule. The conventional synthesis of PAP involves the reaction of phthalic anhydride (B1165640) with ε-caprolactam. google.comwikipedia.org Therefore, structural analogues can be created by substituting the initial reactants. For instance, using different aromatic-1,2-anhydrides in place of phthalic anhydride or alternative aminoalkanoic acids instead of ε-caprolactam would result in a variety of imido-containing peroxyacids. google.com Research into synthesizing novel phthalimide-based compounds has involved combining the phthalimide (B116566) ring with various heteroaryl structures through different linkers, demonstrating the chemical feasibility of producing a wide array of derivatives. nih.gov

Table 1: Chemical Modifications and Structural Analogues of this compound

| Modification Type | Example/Description | Purpose | Reference |

|---|---|---|---|

| Inclusion Complex | Beta-cyclodextrin inclusion complex (Cavamax® W7/Eureco® HC-Complex) | Enhance stability and handling. | google.com |

| Advanced Formulation | "PAP+" gel containing nano-hydroxyapatite | Optimize performance and safety. | researchgate.net |

| Structural Analogue Class | Imidoperoxycarboxylic acids | General class to which PAP belongs, indicating a family of related compounds. | acs.org |

| Analogue Synthesis Strategy | Use of substituted aromatic-1,2-anhydrides or different aminoalkanoic acids. | To create a diverse range of imido-containing peroxyacids with potentially different properties. | google.com |

Green Chemistry Approaches and Sustainable Synthetic Pathways for this compound

Efforts to develop more environmentally friendly synthetic routes for PAP are aligned with the principles of green chemistry, focusing on reducing hazardous waste and utilizing renewable resources.

The conventional synthesis pathway for PAP involves reacting its precursor, phthalimido-caproic acid (PAC), with hydrogen peroxide in the presence of a strong acid. rsc.org The subsequent purification steps often rely on crystallization from halogenated aliphatic chlorohydrocarbons, such as dichloromethane (DCM) or trichloromethane. rsc.orgcore.ac.uk These solvents are known to pose health, safety, and environmental risks, and their use contributes to chlorinated solvent waste. nih.govturi.org

A primary focus of green chemistry in this context is the replacement of hazardous solvents. Research has identified several safer alternatives to dichloromethane for chromatography and purification processes, which are integral to PAP production. nih.gov Solvents such as ethyl acetate, methyl acetate, acetone, and blends like heptane/ethyl acetate have shown promise as effective replacements for DCM. nih.govmdpi.com Specifically, ethyl acetate has been successfully used as a polar, volatile solvent to purify PAP by dissolving it and then recovering it through crystallization and solvent stripping, effectively removing chlorinated solvent impurities. core.ac.uk

Another key aspect of sustainable synthesis is the use of bio-based feedstocks. The term "bio-derived PAP" has appeared in literature, indicating that the compound is synthesized from renewable biological sources, such as agricultural or plant feedstocks. asiaresearchnews.com While specific industrial pathways are often proprietary, the general strategy involves creating the necessary precursors from biomass. For example, research has demonstrated the synthesis of aromatic compounds like terephthalic acid and isophthalic acid from bio-based isoprene (B109036) and acrylic acid. google.com Similar strategies could be employed to produce the phthalic anhydride precursor from biomass-derived furans. researchgate.net Furthermore, greener methods for the peroxidation step itself are being explored, such as the autoxidation of aldehydes using only sunlight and oxygen in safe solvents, which represents a significant advance in producing peracids sustainably. asiaresearchnews.com

Table 2: Comparison of Synthetic Methodologies for this compound

| Aspect | Conventional Synthesis | Green/Sustainable Approach | Reference |

|---|---|---|---|

| Starting Materials | Petroleum-derived phthalic anhydride and caprolactam. | Bio-derived precursors from renewable feedstocks (e.g., algae, biomass). | wikipedia.orgasiaresearchnews.com |

| Peroxidation Step | Hydrogen peroxide in a strong acid medium (e.g., sulphuric acid). | Potentially using milder, light-induced autoxidation of aldehyde precursors. | rsc.orgasiaresearchnews.com |

| Purification Solvents | Hazardous chlorinated solvents (e.g., dichloromethane, trichloromethane). | Safer, more benign solvents like ethyl acetate, methyl acetate, or acetone. | rsc.orgcore.ac.ukmdpi.com |

| Environmental Impact | Generates hazardous chlorinated waste; relies on fossil fuels. | Reduces toxic waste; utilizes renewable resources; lower carbon footprint. | nih.govasiaresearchnews.com |

Mechanistic Investigations of Phthalimidoperoxycaproic Acid Reactions

Oxidative Mechanisms and Pathways

The oxidative power of PAP is central to its function, primarily targeting colored organic molecules known as chromophores. The way it achieves this oxidation is distinct, proceeding through pathways that avoid the generation of highly reactive, and potentially damaging, free radicals.

Epoxidation of Conjugated Double Bonds in Organic Chromophores

The principal mechanism by which Phthalimidoperoxycaproic acid exerts its bleaching effect is through the epoxidation of conjugated double bonds present in organic chromophore molecules. nih.govmdpi.com Many organic stains, such as those from coffee, tea, and red wine, owe their color to complex molecules containing these systems of alternating single and double bonds. nih.govmdpi.com

The PAP molecule acts as an oxygen transfer agent, delivering an oxygen atom directly to a carbon-carbon double bond within the chromogen. cinoll.com This reaction breaks one of the bonds in the double bond to form a three-membered ring structure called an epoxide. nih.gov This disruption of the conjugated system alters the molecule's ability to absorb light, resulting in the decolorization of the stain. nih.govmdpi.com The resulting epoxides may then undergo further degradation into smaller, colorless molecules.

Elucidation of Non-Radical Oxidation Pathway

A defining characteristic of this compound's reactivity is its non-radical oxidation pathway. nih.govmdpi.comresearchgate.net Unlike hydrogen peroxide (HP) or carbamide peroxide (CP), which rely on the generation of highly reactive free radicals such as hydroxyl (•OH) and perhydroxyl (•OOH) to break down stains, PAP's mechanism does not involve the formation of these species. nih.govcinoll.comnih.gov

The oxidation process is a direct peracid oxygen transfer, specifically through epoxidation. nih.govcinoll.com This is a significant distinction because free radicals are indiscriminate in their reactions and can lead to unwanted side effects, such as the degradation of the organic matrix in tooth enamel. cinoll.comresearchgate.net By bypassing the radical formation step, PAP offers a more targeted chemical action, oxidizing the stain molecules while minimizing collateral damage to the surrounding substrate. cinoll.comdovepress.com This radical-free pathway is considered a primary reason for the reduced incidence of tooth sensitivity and enamel alteration observed with PAP-based products compared to traditional peroxide-based agents. nih.govresearchgate.net

| Feature | This compound (PAP) | Hydrogen Peroxide (HP) |

|---|---|---|

| Primary Oxidation Mechanism | Epoxidation of conjugated double bonds (Non-radical) nih.gov | Generation of free radicals (e.g., •OH, •OOH) cinoll.comnih.gov |

| Radical Formation | Does not generate free radicals nih.govmdpi.comresearchgate.net | Generates hydroxyl and perhydroxyl radicals nih.gov |

| Reaction Target | Directly targets chromogenic double bonds cinoll.com | Indiscriminate reaction with organic molecules cinoll.comresearchgate.net |

| Byproducts | Stable organic acids (e.g., 6-phthalimidocaproic acid) europa.eu | Reactive Oxygen Species (ROS) nih.gov |

Influence of pH on Oxidative Efficacy and Reaction Dynamics

The pH of the reaction environment significantly influences the oxidative efficacy and stability of this compound. PAP demonstrates effective oxidizing capabilities at a neutral pH (approximately 6.5–7.5). This is in stark contrast to hydrogen peroxide, which requires an alkaline environment (pH ≥ 9.0) for optimal activation and generation of the perhydroxyl anion, its primary active species. cinoll.com

The ability to function at a neutral pH is advantageous, particularly in biological applications like tooth whitening, as it prevents enamel demineralization, which can occur under acidic conditions (pH below 5.5). cinoll.commst.dk Formulations containing PAP are often buffered to maintain a neutral pH, ensuring both stability of the active ingredient and compatibility with the substrate, such as tooth enamel. dovepress.commdpi.com The degradation of PAP is also pH-dependent; studies have shown it degrades into 6-phthalimidocaproic acid (PAC), a substance considered readily biodegradable. europa.eu

Substrate Specificity and Reactivity Profiles

This compound exhibits a degree of specificity in its reactions, primarily targeting electron-rich molecules. Its reactivity has been most extensively studied in the context of stain removal and its interaction with various materials used in dentistry.

Interaction with Organic Stain Molecules (e.g., polyphenols, tannins)

This compound is particularly effective against complex organic stain molecules like polyphenols and tannins. nih.gov These compounds, found abundantly in foods and beverages such as tea, coffee, and red wine, are major contributors to extrinsic tooth discoloration. nih.gov Their chemical structure is rich in conjugated double bonds, making them ideal targets for PAP's epoxidation mechanism. nih.gov

| Whitening Agent | Stain Type | Observed Efficacy (In Vitro) | Reference |

|---|---|---|---|

| PAP+ Gel | Complex Polyphenol Stains | Superior to 6% Hydrogen Peroxide; achieved an eight-shade improvement on the VITA® Bleachedguide after six 10-minute treatments. | nih.gov |

| PAP (general) | Coffee, Tea, Smoking Stains | Effective at oxidizing and breaking down surface stains. | onugechina.com |

| 10-12% PAP | General Tooth Stains | Yielded shade changes of 6-8 units in a single 10-minute application. | cinoll.com |

| PAP | Artificial Enamel Stains | Produced a color change (ΔE) of 6.6, effectively removing stains. | mdpi.com |

Reactivity with Diverse Organic and Inorganic Substrates

Beyond its primary reaction with chromophores, this compound can react with other functional groups. Notably, it can participate in Baeyer-Villiger oxidation, a reaction where a peroxyacid converts a ketone into an ester. nih.gov This broadens the scope of organic molecules that PAP can potentially modify.

In the context of dental applications, the reactivity of PAP with restorative materials has been investigated. Studies have shown that PAP-based gels, particularly those formulated at a neutral pH with additives like nano-hydroxyapatite, have a minimal effect on the surface roughness and microhardness of nano- and micro-hybrid composite restorative materials. mdpi.com This is in contrast to some hydrogen peroxide-based gels, which have been shown to degrade the surface of such materials. mdpi.com The lack of free radical generation and the neutral pH of PAP formulations contribute to this greater compatibility with inorganic and composite substrates. dovepress.commdpi.com While its primary use is as a bleaching agent for organic stains, its application in industrial detergents also implies reactivity with a wide array of organic compounds found in laundry. wikipedia.org

Reaction Kinetics and Thermodynamic Parameters of this compound Processes

The efficacy of this compound (PAP) as an oxidizing agent is fundamentally governed by the kinetics and thermodynamics of its reactions. Unlike traditional bleaching agents such as hydrogen peroxide or carbamide peroxide, PAP's primary mechanism involves an epoxidation reaction that does not produce free radicals. nih.govmdpi.com This distinction has significant implications for its reaction kinetics and thermodynamic profile.

The principal reaction pathway for PAP is the epoxidation of molecules that possess conjugated double bonds. nih.gov This process directly oxidizes chromogens, converting them into less colored or colorless epoxide intermediates. This mechanism avoids the generation of highly reactive and unstable free radicals, which are the primary cause of side effects associated with conventional bleaching agents. nih.gov Another potential pathway for PAP is the Baeyer-Villiger oxidation of ketones. nih.gov

Several factors influence the rate and efficiency of PAP's reactions. The compound operates effectively at a neutral pH, a significant advantage over hydrogen peroxide which requires alkaline conditions to optimize the generation of radical species. cinoll.com Formulations using PAP can maintain a neutral to slightly alkaline pH, typically in the range of 7.0 to 8.5, which enhances user comfort and the stability of the formulation. cinoll.com

Thermodynamic stability is a crucial aspect of PAP's chemical behavior. Accelerated stability studies using Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been employed to characterize its degradation kinetics. These analyses are critical for determining the compound's thermal thresholds.

Table 1: Thermal Decomposition of this compound

| Parameter | Value | Analytical Method |

|---|---|---|

| Decomposition Onset Temperature | 120°C | TGA/DSC |

The degradation of PAP under certain conditions leads to breakdown products that include phthalic acid and caproic acid derivatives. The kinetics of PAP's oxidation reactions are considered favorable due to the nature of the peroxy acid group, which does not require the high activation energies associated with the homolytic cleavage of peroxide bonds to form radicals. sci-hub.se This allows the oxidation to proceed efficiently without the need for external activators like heat or light, although laser irradiation has been explored to potentially enhance bleaching efficacy. researchgate.net

The reaction kinetics of PAP are also influenced by its concentration and the duration of application. Studies have shown that a single 10-minute application of PAP at a concentration of 10-12% can yield significant whitening effects. cinoll.com This rapid action contrasts with many hydrogen peroxide-based systems that may require longer or more frequent applications to achieve similar results. cinoll.com

Table 2: Comparative Kinetic and Mechanistic Parameters

| Parameter | This compound (PAP) | Hydrogen Peroxide (HP) |

|---|---|---|

| Primary Mechanism | Epoxidation of conjugated double bonds nih.govmdpi.com | Free-radical oxidation cinoll.com |

| Radical Formation | No nih.govcinoll.com | Yes (e.g., hydroxyl radicals) cinoll.com |

| Optimal pH for Activity | Neutral to slightly alkaline (pH 7.0-8.5) cinoll.com | Acidic to mildly alkaline (pH 5.0-6.5 for gels) cinoll.comsci-hub.se |

| Activation Requirement | Generally not required | Can be enhanced by light or heat researchgate.netekb.eg |

Advanced Applications and Performance Enhancement Studies of Phthalimidoperoxycaproic Acid

Phthalimidoperoxycaproic Acid in Industrial Bleaching and Cleaning Applications

Beyond its applications in dental care, this compound (PAP) is utilized in various industrial bleaching and cleaning processes. mdpi.comscribd.com It is recognized for its effectiveness as a bleaching activator, particularly in laundry detergents, where it helps to remove stubborn stains from textiles. todaysrdh.comgloscience.com

PAP is valued in industrial settings for its ability to act as a low-temperature bleach, which can lead to energy savings and improved fabric longevity. univarsolutions.co.uksolvay.com It is effective at temperatures as low as 30-40°C. univarsolutions.co.uk This organic peroxy acid is also considered to be readily biodegradable, making it a more environmentally friendly option compared to some traditional bleaching agents. scribd.com

In addition to its bleaching capabilities, PAP also functions as a deodorizer and a biocide in industrial and commercial laundry applications. univarsolutions.co.uk Its use is not limited to textiles; it is also found in other cleaning and laundry products. mdpi.com The purification of PAP for these industrial uses is an important consideration, with processes developed to remove impurities such as chlorinated solvents. google.com

Performance and Mechanism in Detergent Formulations

This compound (PAP) functions as a highly effective bleaching agent in detergent formulations, particularly noted for its performance at low to moderate temperatures. wikipedia.orgdiversey.fr Its mechanism of action distinguishes it from traditional peroxide-based bleaches. PAP, a preformed organic peroxy acid, oxidizes stain molecules directly through an epoxidation process. nih.gov This reaction targets conjugated double bonds present in chromophores—the parts of molecules responsible for color—without the formation of free radicals. nih.govnih.gov This non-radical pathway is considered gentler on fabrics and contributes to the stability of the compound in the detergent matrix. solvay.comscribd.com

The efficacy of PAP is a key attribute for modern laundry detergents, which are increasingly designed for cold-water washes to conserve energy. solvay.comgoogleapis.com PAP demonstrates strong bleaching power at temperatures as low as 15°C to 30°C, effectively removing tough stains such as those from coffee, tea, and grass. diversey.frsolvay.com This low-temperature activity allows for significant energy savings and helps to prolong the life of textiles by minimizing heat-related damage and color fading. diversey.frsolvay.com

Research and patent literature indicates that the performance of PAP in detergents can be optimized by controlling the formulation's chemical environment. Solid laundry detergent compositions with low levels of builders (less than 10% zeolite or phosphate (B84403) builders) and a mildly alkaline pH, typically between 7.6 and 8.8 upon dilution, have been shown to provide excellent bleaching efficacy. googleapis.comjustia.com This low-pH, low-builder system not only enhances the stability and efficiency of PAP but also reduces the formation of calcium carbonate deposits on fabrics, improving the anti-encrustation profile of the detergent. googleapis.comjustia.com The use of sodium bicarbonate as a buffer is effective in maintaining this optimal low pH profile. justia.com

The following table details example compositions of solid laundry detergents formulated with this compound for enhanced low-temperature cleaning performance, based on patent data. googleapis.com

| Component | Example 1 (wt%) | Example 2 (wt%) | Example 3 (wt%) | Example 4 (wt%) |

| Linear alkylbenzene sulphonate | 8.0 | 5.6 | 11.8 | 8.4 |

| Sodium ethoxysulphate | 0.9 | 6.3 | 0.0 | 2.4 |

| C12-14 alkyl ethoxylate | 0.3 | 2.1 | 0.0 | 0.5 |

| This compound | 2.0 | 1.4 | 0.7 | 4.3 |

| Sodium bicarbonate | 25.4 | 19.7 | 30.1 | 22.3 |

| Sodium carbonate | 15.0 | 10.0 | 20.0 | 18.0 |

| Zeolite A | 5.0 | 2.5 | 8.0 | 0.0 |

| Sodium sulphate | 25.0 | 30.0 | 10.0 | 20.0 |

| Enzymes (e.g., Protease, Amylase) | 4.3 | 3.3 | 6.3 | 5.7 |

| Water & Miscellaneous | Balance | Balance | Balance | Balance |

This table is generated based on data from patent literature illustrating typical detergent formulations. googleapis.com

Potential Applications in Textile and Pulp Processing Industries

The potent and eco-friendly bleaching capabilities of this compound extend its utility beyond consumer laundry detergents to industrial applications, notably in the textile and pulp processing sectors. lookchem.com

In the textile industry , PAP is utilized as a bleaching and desizing agent. lookchem.com Its application helps to enhance the brightness and quality of textiles as part of the finishing process. lookchem.comgoogleapis.com A significant advantage of using PAP is its effectiveness at lower temperatures, which aligns with the industry's move towards more sustainable processing methods. scispace.com This low-temperature operation reduces energy consumption and is gentler on fibers, causing minimal fabric damage and thereby extending the textile's lifespan. diversey.frsolvay.com PAP can be applied to a wide variety of fabrics, with the exception of wool and nylon, to achieve a uniform and clean white base before dyeing. diversey.fr

In the pulp and paper industry , PAP serves as a bleaching agent to improve the brightness and quality of paper products. lookchem.com The goal of pulp bleaching is to remove residual lignin (B12514952) from the pulp fibers, which can cause paper to yellow over time. storaenso.comijert.org The use of PAP contributes to Totally Chlorine-Free (TCF) bleaching sequences, which are environmentally preferred over traditional chlorine-based methods. storaenso.com By incorporating oxidizing agents like PAP, the industry can produce high-quality, bright paper while promoting sustainability in the manufacturing process. lookchem.com This application is part of a broader trend of adopting enzymatic and peroxide-based agents to create more environmentally benign bleaching processes. scispace.comijert.org

Analytical Methodologies for Phthalimidoperoxycaproic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the analysis of PAP, offering non-destructive methods to elucidate its molecular structure and quantify its presence.

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of PAP. This technique relies on the principle that molecules absorb light at specific wavelengths. iajps.comijprajournal.com By measuring the absorbance of a PAP solution, its concentration can be determined using the Beer-Lambert law. upi.edu This method is relatively simple, cost-effective, and can be used for routine quality control. iajps.com A standard UV-Vis spectrum is typically recorded over a range of 200–800 nm to capture the characteristic absorption peaks. ijprajournal.com

Furthermore, UV-Vis spectroscopy can be employed to monitor the progress of reactions involving PAP. For instance, in bleaching applications, the degradation of chromogens can be followed by observing the decrease in their characteristic absorbance peaks over time. researchgate.net This allows for the study of reaction kinetics and the determination of the efficacy of PAP under various conditions.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, allowing for their identification. bath.ac.uknih.gov For PAP, IR spectroscopy can confirm the presence of the phthalimide (B116566) group, often showing characteristic peaks for the imide ring, and the peroxycarboxylic acid group. google.com For example, two significant peaks observed between 1710 cm⁻¹ and 1770 cm⁻¹ are indicative of a five-membered imide ring. google.com The presence of the peroxo group can also be confirmed, with some studies indicating a characteristic peak in the range of 880–900 cm⁻¹.

Raman Spectroscopy provides complementary information to IR spectroscopy. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the vibrational modes of the molecule. google.comresearchgate.net Raman spectroscopy has been utilized in studies comparing the effects of PAP and other bleaching agents on tooth enamel, where it can detect changes in the amide bonds of proteins within the tooth structure. lupinepublishers.comucl.ac.uk

Together, IR and Raman spectra serve as unique identifiers for PAP and are instrumental in confirming its synthesis and assessing its integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of PAP. uobasrah.edu.iq Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to provide a complete picture of the molecule's carbon-hydrogen framework. rsc.orgthieme-connect.de

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. researchgate.net The resulting spectrum shows characteristic peaks with specific chemical shifts (δ), coupling constants (J), and integration values that correspond to the different protons in the PAP structure. rsc.org This allows for the verification of the molecule's synthesis and the identification of impurities. researchgate.netnih.gov

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. ceitec.cz Each unique carbon atom in the PAP structure gives a distinct signal in the ¹³C NMR spectrum, confirming the presence of all carbon atoms and their respective chemical environments. rsc.orgceitec.cz

Quantitative NMR (qNMR) can be used to determine the purity of a PAP sample with high accuracy and precision by comparing the integral of a PAP signal to that of a known internal standard. nih.govpurity-iq.com

| Technique | Information Provided | Typical Application for PAP |

| ¹H NMR | Number, environment, and connectivity of protons. | Structural verification, identification of proton-containing impurities. |

| ¹³C NMR | Number and type of carbon atoms (e.g., C=O, aromatic C, aliphatic C). | Confirmation of carbon skeleton. |

| qNMR | Precise quantification of the compound. | High-accuracy purity assessment. |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating PAP from impurities and for its precise quantification in various matrices.

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. In the context of PAP analysis, GC is particularly useful for detecting and quantifying volatile by-products and impurities that may be present from the synthesis process. google.comnih.gov For example, residual chlorinated solvents used during synthesis can be identified and measured using GC. google.com The method typically involves vaporizing the sample and passing it through a column, where different components are separated based on their boiling points and interactions with the column's stationary phase. A flame ionization detector (FID) is often used for quantification. nih.gov Studies have shown that GC can be used to determine the presence of impurities like dichloromethane (B109758) in the final PAP product. google.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of PAP content and purity. sielc.com This method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sielc.comresearchgate.net

A common HPLC method for PAP analysis is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724), water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The separated components are then detected, typically by a UV detector, as they elute from the column. scribd.com The retention time of the major peak corresponding to PAP is used for identification, and the peak area is used for quantification against a standard. echemi.com HPLC methods are crucial for determining the purity of PAP, with the ability to detect and quantify degradation products such as phthalic acid and caproic acid derivatives.

| Chromatographic Method | Analytes | Typical Conditions |

| Gas Chromatography (GC) | Volatile impurities (e.g., chlorinated solvents). | Flame Ionization Detection (FID). nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Phthalimidoperoxycaproic acid, non-volatile impurities, degradation products. | Reverse-phase column, Acetonitrile/Water/Acid mobile phase, UV detection. sielc.comsielc.com |

Thermal Analysis Techniques

Thermal analysis is critical for determining the stability and decomposition profile of chemical compounds. For an oxidizing agent like PAP, these characteristics are paramount for handling, storage, and application.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to characterize the thermal stability of molecules by measuring the heat changes associated with thermal denaturation. copernicus.orgacs.org In DSC analysis, a higher thermal transition midpoint (T_m), or melting temperature, indicates a more stable molecule. copernicus.org

DSC tests performed on this compound have been used to assess its thermal stability. Studies show that purified PAP exhibits high thermal stability, with a decomposition onset temperature identified at approximately 120°C. acs.org This analysis confirms the compound's stability under typical storage conditions and defines its upper temperature limits for safe handling. acs.org

Table 1: Illustrative DSC Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Onset Temperature (T_onset) | ~120°C | The temperature at which the decomposition of the material begins. acs.org |

| Transition Midpoint (T_m) | >120°C | The temperature at which half of the molecules have denatured; the peak of the endothermic transition. copernicus.orgacs.org |

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. researchgate.net This technique is particularly useful for determining the thermal stability and decomposition profile of materials by observing mass loss as a function of temperature. researchgate.netnih.gov A TGA curve plots the sample's mass against temperature, with a plateau indicating stability and a downward slope signifying mass loss due to decomposition or vaporization. nih.gov

For PAP, TGA is employed in accelerated stability studies to assess its decomposition thresholds. acs.org The analysis would show a stable mass at lower temperatures, followed by a significant mass loss commencing at its decomposition temperature, providing critical data on the thermal limits of the compound. acs.orgresearchgate.net

Table 2: Representative TGA Findings for this compound

| Temperature Range | Mass Change | Interpretation |

|---|---|---|

| Ambient to <120°C | Negligible Mass Loss | The compound is thermally stable with no significant decomposition. researchgate.net |

| ≥120°C | Significant Mass Loss | The compound undergoes thermal decomposition, releasing volatile byproducts. acs.org |

Electrochemical Methods for Oxidation Potential and Redox Behavior Assessment

Electrochemical methods are used to study the redox properties of chemical compounds. Techniques like cyclic voltammetry can determine the oxidation and reduction potentials of a substance, providing insight into its reactivity. nih.govmdpi.com This analysis involves measuring the current that develops in an electrochemical cell under conditions where the voltage is varied. researchgate.net For organic peroxides, electrochemical studies are often conducted in non-aqueous media like acetonitrile to accommodate water-insoluble compounds. mdpi.com

The primary oxidation mechanism of PAP involves the epoxidation of conjugated double bonds in stain molecules, a process that does not generate free radicals. Assessing the oxidation potential helps quantify the thermodynamic driving force behind this bleaching action. While specific cyclic voltammetry studies on PAP are not widely detailed, the methodology is applicable to organic peroxy acids. researchgate.netd-nb.info Such an analysis would reveal the potential at which PAP is oxidized, a key parameter for understanding its efficacy and comparing it to other bleaching agents like hydrogen peroxide. acs.orgnih.gov

Table 3: Expected Data from Electrochemical Analysis of this compound

| Parameter | Expected Data | Significance |

|---|---|---|

| Oxidation Peak Potential (Epa) | Specific Voltage (V) vs. Reference Electrode | Quantifies the oxidizing strength of PAP; a higher potential generally indicates a stronger oxidizing agent. researchgate.net |

| Redox Couple Reversibility | Reversible/Irreversible | Indicates the stability of the species formed after oxidation or reduction. acs.orgnih.gov |

Microscopic and Surface Characterization Techniques

Microscopy is essential for visualizing the effects of chemical treatments on surfaces at a micro- and nano-scale. For PAP, which is often used in tooth whitening, these techniques are used to confirm that the bleaching process does not damage the treated surface, such as tooth enamel. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of measuring surface topography on the nanometer scale. d-nb.info It provides quantitative data on surface roughness, such as the arithmetic average roughness (Ra) and root mean square roughness (Sq). nih.govmst.dk In dental research, AFM is used to assess changes in enamel surface roughness following various treatments.

While specific AFM studies on PAP are not prevalent, this methodology is ideal for evaluating its effects on enamel. Researchers can use AFM to compare the surface roughness of enamel before and after treatment with PAP-containing products. This would allow for the detection of any subtle increases in roughness that might indicate erosion, ensuring the treatment is non-damaging at the nanoscale. mst.dk

Table 4: Hypothetical AFM Surface Roughness Data for Enamel Treatment

| Sample | Average Roughness (Ra) (nm) | RMS Roughness (Sq) (nm) |

|---|---|---|

| Untreated Enamel (Control) | e.g., 3.5 ± 0.5 | e.g., 4.2 ± 0.6 |

| PAP-Treated Enamel | e.g., 3.6 ± 0.5 | e.g., 4.3 ± 0.7 |

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. nih.gov It provides detailed information about the surface topography and morphology of a sample. wikipedia.orgmdpi.com In the context of tooth whitening, SEM is widely used to perform qualitative analysis of the human enamel surface after the application of bleaching agents. mdpi.comacs.org

Studies utilizing SEM have been crucial in demonstrating the safety of PAP on tooth enamel. SEM analysis of enamel surfaces treated with PAP-based formulations has shown an unchanged surface morphology with no signs of damage, erosion, or roughening. researchgate.net Unlike some peroxide-based agents that can cause surface porosities and the formation of craters, PAP treatments have been observed to leave the enamel surface intact, preserving its natural micropores. mdpi.comresearchgate.net

Table 5: Summary of SEM Findings on Enamel Surfaces Treated with PAP

| Sample Group | Observed Morphological Characteristics | Reference |

|---|---|---|

| Control (Untreated) | Normal, intact enamel surface structure. | researchgate.net |

| PAP-Treated | Unchanged surface morphology; no destruction, roughening, or damage to enamel; micropores remained intact. | researchgate.net |

| Hydrogen Peroxide-Treated | Surface porosities, depression areas, formation of craters, and exposure of enamel rods may be detected. | mdpi.com |

Compound Reference Table

Degradation Pathways and Environmental Interactions of Phthalimidoperoxycaproic Acid

Chemical and Biological Degradation Pathways

The breakdown of Phthalimidoperoxycaproic acid in the environment is governed by both abiotic (chemical) and biotic (biological) processes. These pathways determine the compound's persistence and the nature of any intermediate or final breakdown products.

Hydrolysis is a primary chemical degradation pathway for many substances in aqueous environments, involving the cleavage of chemical bonds by reaction with water. The stability of PAP is influenced by the pH of the surrounding medium. Peroxy acids, as a class, can undergo hydrolysis, which for PAP involves the cleavage of the peroxycarboxy group (-C(O)OOH).

Under certain degradation conditions, the decomposition of the PAP molecule is expected to yield phthalic acid and caproic acid derivatives as the primary breakdown products. The hydrolysis mechanism would likely involve the cleavage of the amide bond and the reduction of the peroxy acid group, ultimately leading to the formation of these more stable molecules. The rate of this hydrolysis is dependent on factors such as temperature and pH. While specific kinetic data for PAP is not widely available in public literature, studies on analogous compounds show that hydrolysis rates can vary significantly between acidic, neutral, and alkaline conditions.

Table 1: Illustrative Hydrolytic Decomposition Products of this compound

| Precursor Compound | Decomposition Pathway | Primary Products |

|---|

Note: This table is illustrative of expected products based on the molecule's structure.

Biodegradation is a key process that determines the environmental fate of organic compounds. It involves the breakdown of substances by microorganisms, such as bacteria and fungi. This compound is considered to be readily biodegradable. rsc.org

In regulatory contexts, "ready biodegradability" is assessed using stringent test protocols, most commonly the OECD 301 series of tests. oecd.org These tests measure the extent to which microorganisms can mineralize a substance—breaking it down to carbon dioxide, water, and mineral salts—in an aerobic aqueous medium over a 28-day period. oecd.orgnih.gov To meet the criteria for ready biodegradability, a compound must typically achieve a biodegradation level of at least 60% within this timeframe. oecd.orgbohrium.comresearchgate.net

Table 2: OECD 301 Test Series for Ready Biodegradability

| Test Method | Parameter Measured | Pass Level (in 10-day window) |

|---|---|---|

| OECD 301A (DOC Die-Away) | Dissolved Organic Carbon (DOC) | ≥ 70% |

| OECD 301B (CO₂ Evolution) | CO₂ Production | ≥ 60% |

| OECD 301C (Modified MITI) | Oxygen Consumption | ≥ 60% |

| OECD 301D (Closed Bottle) | Oxygen Consumption | ≥ 60% |

The environmental fate in terrestrial systems is evaluated by its degradation in soil. The persistence of a chemical in soil is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This is typically measured using simulation studies like the OECD 307 test guideline. pjoes.com Factors such as soil type, organic matter content, pH, temperature, and microbial activity can significantly influence the degradation rate. pjoes.comca.gov For compounds that are readily biodegradable in aquatic tests, persistence in microbially active soil is generally expected to be low. Furthermore, a compound's mobility in soil is influenced by its sorption to soil particles, often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.govresearchgate.net

Environmental Transformation and Persistence Studies

Beyond initial degradation pathways, a comprehensive environmental assessment involves understanding the compound's stability and transformation across a range of realistic environmental conditions.

The stability of PAP can be influenced by the specific composition of the environmental matrix. In natural waters, the presence of dissolved organic matter (DOM) and various inorganic ions can affect degradation rates compared to purified laboratory water. nih.gov Similarly, in terrestrial environments, soil properties such as texture (sandy vs. clay), organic carbon content, and pH are critical. nih.govresearchgate.net For instance, sorption to organic matter can reduce the bioavailability of a compound to microorganisms, potentially slowing its biodegradation rate. ca.gov Conversely, some soil minerals can catalyze abiotic degradation reactions.

Photolysis, or degradation by sunlight, is another significant environmental degradation pathway for some chemicals. The rate of direct photolysis depends on the substance's ability to absorb light at wavelengths present in the solar spectrum and the efficiency (quantum yield) with which the absorbed light leads to chemical transformation. rsc.org Molecules containing chromophores, such as the phthalimide (B116566) group in PAP, have the potential to absorb UV radiation.

In addition to direct photolysis, indirect photodegradation can occur through reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH). These highly reactive oxidants can contribute to the transformation of organic compounds in sunlit surface waters and in the atmosphere.

Distinctive Oxidative Mechanisms and Comparison to Advanced Oxidation Processes (AOPs)

This compound functions as an oxidant, but its mechanism is distinct from that of many other chemical oxidation technologies, particularly Advanced Oxidation Processes (AOPs).

AOPs, which include processes like the Fenton reaction (H₂O₂ + Fe²⁺), ozonation (O₃), and UV/H₂O₂, are characterized by the in-situ generation of powerful and non-selective free radicals, most notably the hydroxyl radical (•OH). researchgate.net These radicals are extremely reactive and attack a wide range of organic molecules indiscriminately, leading to their degradation and potential mineralization.

In contrast, the oxidative mechanism of PAP does not rely on the generation of free radicals. researchgate.net Instead, PAP acts as an electrophilic oxidant that transfers an oxygen atom directly to a target molecule. This process often involves the epoxidation of molecules that contain electron-rich conjugated double bonds. This direct oxygen transfer is a more selective oxidation pathway compared to the radical-based reactions of AOPs. This distinction is fundamental to its application in areas like teeth whitening, where the goal is to decolorize specific chromogenic molecules without causing collateral oxidative damage to surrounding structures, a known risk associated with free radical-generating systems like high-concentration hydrogen peroxide. researchgate.net

Table 3: Comparison of Oxidative Mechanisms

| Feature | This compound (PAP) | Advanced Oxidation Processes (AOPs) |

|---|---|---|

| Primary Oxidant | The PAP molecule itself | Hydroxyl radical (•OH) and other free radicals |

| Mechanism | Direct oxygen transfer (e.g., epoxidation) | Indirect oxidation via free radical attack |

| Selectivity | Generally selective towards electron-rich sites | Highly non-selective |

| Radical Generation | No | Yes |

Contrasting this compound's Non-Radical Epoxidation Mechanism with Free-Radical Generating AOPs

The oxidative mechanism of this compound is fundamentally different from that of Advanced Oxidation Processes (AOPs). PAP functions as an electrophilic oxidant, engaging in non-radical pathways, whereas AOPs are characterized by the generation of highly reactive and non-selective free radicals. researchgate.netresearchgate.net

This compound (PAP): The Epoxidation Pathway

PAP's primary mode of action involves the direct transfer of an oxygen atom to electron-rich sites in other molecules, a process that does not involve the formation of free radicals. researchgate.net A key reaction is the epoxidation of conjugated double bonds found in organic chromophores—the parts of molecules responsible for color.

The mechanism can be summarized as follows:

The PAP molecule, containing a peroxy acid group (-C(O)OOH), acts as an oxygen transfer agent.

It directly attacks a carbon-carbon double bond within a target chromogen molecule.

This reaction breaks one of the pi bonds in the double bond, leading to the formation of a three-membered ring structure known as an epoxide.

The formation of the epoxide disrupts the conjugated system of the chromophore, altering the molecule's ability to absorb light and thus eliminating its color.

This non-radical epoxidation pathway is distinct from the mechanisms of traditional bleaching agents like hydrogen peroxide, which rely on the production of free radicals. researchgate.net The direct, targeted action of PAP on double bonds makes its mechanism more selective compared to the indiscriminate reactivity of free radicals. researchgate.netnih.gov

Advanced Oxidation Processes (AOPs): The Free-Radical Pathway

AOPs encompass a variety of processes (e.g., Fenton's reagent, ozonation, UV/H₂O₂) designed to generate powerful oxidizing species in situ. researchgate.netsapub.org The hallmark of AOPs is the production of hydroxyl radicals (•OH), which are extremely reactive and non-selective oxidants with a high standard oxidation potential (2.8 V). researchgate.netmdpi.com

The free-radical mechanism of AOPs generally proceeds via:

Generation of Radicals: A primary oxidant (like hydrogen peroxide or ozone) is decomposed using a catalyst (e.g., iron salts in the Fenton process) or energy (e.g., UV light) to produce hydroxyl radicals (•OH). researchgate.netsapub.org

Attack on Organic Molecules: These hydroxyl radicals rapidly attack nearly all organic compounds, initiating a series of reactions. researchgate.net The attack can occur through hydrogen abstraction, addition to double bonds, or electron transfer. mdpi.com

Radical Chain Reactions: The initial attack often creates organic radicals, which can then react with oxygen to form peroxyl radicals, leading to a cascade of further degradation reactions. nih.gov

Mineralization: The ultimate goal of AOPs is often the complete mineralization of organic pollutants into harmless inorganic substances like carbon dioxide (CO₂) and water (H₂O). sapub.org

The following table provides a comparative summary of the two mechanisms.

| Feature | This compound (PAP) | Advanced Oxidation Processes (AOPs) |

| Primary Oxidant | The PAP molecule itself (a peroxy acid) | Hydroxyl Radical (•OH) and other reactive oxygen species |

| Reaction Mechanism | Non-radical, electrophilic oxygen transfer (e.g., epoxidation) | Free-radical chain reactions |

| Selectivity | More selective, targets specific functional groups like C=C double bonds | Non-selective, attacks a wide range of organic compounds |

| Initiation | Inherent reactivity of the peroxy acid group | External energy (UV light) or catalysts (e.g., Fe²⁺) |

| Primary Products | Epoxides and other oxygenated derivatives | Organic radicals, leading to smaller molecules and eventual mineralization |

Potential for this compound Degradation via AOPs in Wastewater Treatment

While PAP is an effective oxidizing agent, its own fate in wastewater treatment systems, particularly its susceptibility to degradation by AOPs, is an important environmental consideration. Although direct studies on the degradation of PAP by AOPs are limited, its chemical structure suggests a high potential for degradation through these processes.

The potential degradation pathways for PAP via AOPs could include:

Hydroxylation: The aromatic phthalimide ring could be attacked by •OH radicals, leading to the formation of hydroxylated derivatives.

Decarboxylation: The peroxycarproic acid chain could be cleaved.

Ring Opening: The stable phthalimide ring structure could be opened through repeated radical attack, breaking it down into smaller, more biodegradable aliphatic acids and eventually leading to mineralization.

An EPA fate report on a similar chemical substance noted an expected removal efficiency of 90% in wastewater treatment, attributed to possible sorption and biodegradation. regulations.gov While this points to general degradability, the powerful and non-selective nature of AOPs suggests they would be a highly effective treatment method for any residual PAP that is resistant to conventional biological treatment. mdpi.com The application of AOPs as a tertiary treatment step could ensure the complete removal of PAP and its transformation intermediates from wastewater effluents.

Computational and Theoretical Investigations of Phthalimidoperoxycaproic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed picture of the electronic behavior of Phthalimidoperoxycaproic acid. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular properties that are often difficult or impossible to measure experimentally.

While specific, in-depth research articles detailing Density Functional Theory (DFT) or Ab Initio calculations exclusively on this compound are not widely available in the public domain, the existence of computational chemistry studies on PAP has been noted in scientific forums. For instance, a presentation at a 2023 computational chemistry conference session indicated research in this area, suggesting that such theoretical investigations are being actively pursued within the scientific community. chimia.chscg.ch

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can be employed to calculate a variety of properties that govern its reactivity.

Key Predicted Electronic Properties (Hypothetical Data Table):

| Property | Predicted Value | Significance |

| HOMO (Highest Occupied Molecular Orbital) Energy | -X.XX eV | Indicates the ability to donate electrons; related to oxidative potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | +Y.YY eV | Indicates the ability to accept electrons; relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | Z.ZZ eV | A smaller gap suggests higher reactivity. |

| Mulliken Atomic Charges on Peroxy Group (-O-O-) | O1: -a.aa, O2: -b.bb | Highlights the electrophilic nature of the peroxy oxygen atoms, key to the bleaching mechanism. |

| Molecular Electrostatic Potential (MEP) | Negative potential around carbonyl oxygens, positive potential near the peroxy acid proton. | Predicts sites for electrophilic and nucleophilic attack. |

Note: The table above is illustrative of the types of data generated from DFT calculations and does not represent actual published results.

These calculations would provide a quantitative basis for understanding PAP's ability to act as an oxidizing agent, likely confirming that the peroxy group is the primary site of electrophilic attack.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, they can provide highly accurate results for molecular energies and spectroscopic properties.

Potential Applications to PAP:

Thermochemistry: Calculation of the enthalpy of formation and bond dissociation energies, particularly for the weak O-O bond in the peroxy acid functional group. This data is critical for understanding the thermal stability of the compound.

Spectroscopy: Prediction of vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Comparing these theoretical spectra with experimental data can help in the structural confirmation and analysis of PAP.

Computational Elucidation of Reaction Mechanisms and Transition States

A primary application of quantum chemical calculations is the mapping of reaction pathways. For this compound, its principal mechanism of action in bleaching is believed to be the epoxidation of conjugated double bonds in chromophores.

Computational studies would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (PAP and a model chromophore) and the products (the epoxide and the caproic acid derivative).

Transition State Searching: Locating the transition state structure for the oxygen transfer step. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the found transition state correctly connects the reactants and products on the potential energy surface.

These investigations would provide detailed insights into the stereochemistry and electronic demands of the epoxidation reaction, explaining the high efficiency of PAP as a bleaching agent that avoids the generation of damaging free radicals.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. While no specific MD studies on this compound were identified in the available literature, this technique would be highly valuable for understanding its behavior in solution.

Potential Insights from MD Simulations:

Solvation Effects: Simulating PAP in an aqueous environment would reveal how water molecules arrange around the molecule, particularly around the polar peroxy acid and phthalimide (B116566) groups, and the nonpolar alkyl chain. This is crucial for understanding its solubility and the accessibility of the reactive peroxy group to substrates.

Conformational Analysis: The caproic acid chain allows for significant conformational flexibility. MD simulations can explore the different accessible conformations of the molecule in solution and identify the most stable (lowest energy) shapes, which can influence its reactivity.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Cheminformatics involves the use of computational methods to analyze chemical information. One of its key applications is the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity or chemical properties.

While patents exist that describe QSAR analysis for other ingredients in formulations that may also contain this compound, specific QSAR studies focused on predicting the bleaching activity of PAP itself or related peroxy acids are not readily found in the literature. google.com

A hypothetical QSAR study on a series of peroxy acids could involve:

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, atomic charges), and topological indices.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the calculated descriptors to the experimentally measured bleaching efficacy.

Such a model could then be used to predict the activity of new, unsynthesized peroxy acid derivatives, thereby guiding the design of more effective bleaching agents.

Toxicological Research and Biological Safety Profiling of Phthalimidoperoxycaproic Acid Mechanistic Focus

In Vitro Cytotoxicity Assessments and Cellular Viability Studies

The in vitro cytotoxicity of Phthalimidoperoxycaproic Acid (PAP) has been a subject of investigation to determine its effects at a cellular level. Studies have focused on evaluating the viability of cells exposed to PAP, often in comparison to traditional bleaching agents like hydrogen peroxide.

One study investigated the cytotoxic effects of a 12% PAP formulation on primary human fibroblasts. The results indicated that this concentration of PAP exerted a cytotoxic effect on these cells. researchgate.net In contrast, another whitening agent, bromelain, was found to be non-cytotoxic in the same study, with cell viability remaining above the 70% threshold defined as non-cytotoxic by ISO 10993-5. mst.dk

Further research is planned to expand on these findings, with studies designed to assess the cytotoxicity of PAP-containing gels on odontoblastic cells and gingival fibroblasts using the MTT assay, a colorimetric assay for assessing cell metabolic activity. fapesp.br These future studies aim to provide a more comprehensive understanding of PAP's cellular impact, including analyses of oxidative stress, free radical production, and cell morphology. fapesp.br

| Compound | Concentration | Cell Type | Result | Reference |

|---|---|---|---|---|

| This compound (PAP) | 12% | Primary Human Fibroblasts | Cytotoxic effect observed | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | 6% | Primary Human Fibroblasts | Cytotoxic effect observed | researchgate.net |

| Sodium Bicarbonate | 5% | Primary Human Fibroblasts | Cytotoxic effect observed | researchgate.net |

| Bromelain | 1% | Primary Human Fibroblasts | Non-cytotoxic (>70% cell viability) | mst.dk |

Biocompatibility with Oral Tissues and Cells

The biocompatibility of this compound with oral tissues is a critical aspect of its safety profile. Research has shown that a 12% PAP formulation exhibits a cytotoxic effect on primary human gingival fibroblasts. researchgate.net This finding is significant as gingival fibroblasts are key cells in the connective tissue of the gums.

Planned research aims to further investigate the effects of PAP on dental pulp stem cells and gingival fibroblasts. fapesp.br These studies will utilize methods such as the MTT cell viability test and analysis of the gingival fibroblast secretome to provide a more detailed understanding of the cellular response to PAP exposure. fapesp.br The viability of dental pulp stem cells is of particular interest, as these cells are crucial for the repair and regeneration of dental pulp tissue. researchgate.netnih.govnih.govmdpi.com

The reduced tissue irritation and hypersensitivity associated with this compound, when compared to traditional peroxide-based whitening agents, is attributed to its unique mechanism of action. researchgate.netdovepress.com Unlike hydrogen peroxide and carbamide peroxide, which generate highly reactive free radicals such as hydroxyl (OH•) and perhydroxyl (HO₂•) radicals, PAP's whitening action does not involve the formation of these radicals. fapesp.brresearchgate.net

The free radicals produced by peroxide-based agents are the primary cause of tooth sensitivity and gum irritation. researchgate.netdovepress.com These radicals can diffuse through the enamel and dentin, potentially leading to an inflammatory response in the pulp tissue. researchgate.net They can also cause oxidative damage to the organic matrix of the enamel and surrounding soft tissues. cinoll.com

This compound, on the other hand, is an organic peracid that oxidizes stain molecules through peracid oxygen transfer without generating free radicals. cinoll.com This mechanism bypasses the collateral damage to tooth proteins and lipids, which translates to lower sensitivity and reduced enamel surface roughness. cinoll.com By avoiding the generation of reactive oxygen species, PAP minimizes the potential for irritation to the oral mucosa and dentin. researchgate.netdovepress.com This fundamental difference in chemical mechanism provides a basis for the improved biocompatibility and reduced hypersensitivity reported with PAP-based products. researchgate.netdovepress.com

Mechanistic Understanding of Environmental Hazards

This compound has been identified as having a significant environmental impact, particularly concerning aquatic ecosystems. According to the European Union Ecolabel program, the substance is classified as "very toxic to aquatic life" and is noted for its persistence in the environment. ewg.org This classification suggests that PAP can have acute and potentially long-term adverse effects on aquatic organisms.

The specific mechanistic pathways of its aquatic toxicity are not extensively detailed in the provided search results. However, its classification as an organic peroxide and a strong oxidizer suggests that its mode of action in aquatic environments could involve oxidative damage to the cellular structures of aquatic organisms. chemicalbook.comwikipedia.org The persistence of the compound in the environment further exacerbates its ecotoxicological potential, as it may not readily biodegrade, leading to prolonged exposure for aquatic life. ewg.org

| Hazard Classification | Concern Level | Source |

|---|---|---|

| Very toxic to aquatic life | High | EU GHS Hazard Labeling Codes ewg.orgchemicalbook.com |

| Persistent in the environment | Moderate | EU Ecolabel: Detergents Ingredients Database ewg.org |

| Wildlife and environmental toxicity | Low | EU GHS Hazard Labeling Codes ewg.org |

The understanding of the mechanistic pathways of this compound's interaction in mammals is primarily derived from its classification and the observed effects in toxicological assessments. The compound is classified as causing "serious eye damage." chemicalbook.comdiversey.com This indicates that upon direct contact, it can cause significant injury to the eye tissues. The mechanism for this is likely related to its corrosive properties as a strong oxidizing agent.

In terms of systemic toxicity, there is limited evidence of non-reproductive organ system toxicity, which has been rated as "low_moderate." ewg.org The specific mechanistic pathways for this potential systemic toxicity have not been fully elucidated in the provided search results. General toxicological studies on related compounds, such as phthalates, have been conducted, but these are not specific to the peroxycaproic acid derivative and therefore cannot be directly extrapolated. nih.gov Further research is needed to determine the precise molecular and cellular pathways through which PAP may exert toxic effects in mammals.

Future Research Directions and Emerging Challenges in Phthalimidoperoxycaproic Acid Chemistry

Development of Novel Phthalimidoperoxycaproic Acid Formulations with Enhanced Stability and Efficacy

The development of novel formulations is a cornerstone of advancing PAP technology, with a primary focus on improving both its stability and effectiveness. Current research is exploring various delivery systems and additives to optimize its performance.

Recent studies have investigated PAP-based gels, including formulations enhanced with gold nanoparticles (AuNPs) to improve the absorption of near-infrared light, potentially boosting the bleaching process when used with a diode laser. nih.gov Another approach involves a two-component system where a stable liquid preparation of PAP crystals in an aqueous suspension is mixed with an activator just before use. nih.govdovepress.com This method avoids the premature degradation of the active ingredient. nih.govdovepress.com

A key advantage of PAP formulations is their stability at a neutral pH, which contributes to a longer shelf life compared to traditional peroxide-based bleaching agents. cinoll.com This inherent stability simplifies storage and distribution. cinoll.com Research has shown that PAP-based products can be stored for up to two years from production in their original container at room temperature. nih.gov

To further enhance stability, researchers are exploring the use of microencapsulation to protect the peracid in formulations like toothpaste. cinoll.com Additionally, the inclusion of additives such as nano-hydroxyapatite or amorphous calcium phosphate (B84403) in PAP products aims to remineralize tooth enamel during the bleaching process, thereby strengthening the tooth structure. cinoll.com

Interactive Table: Stability of this compound Formulations

| Formulation Type | Key Features | Reported Stability |

|---|---|---|

| PAP Gel with Gold Nanoparticles | Enhanced light absorption for laser activation. | Stable under recommended storage conditions. |

| Two-Component System | Separation of PAP and activator until use. | Can be stored for two years after production. nih.gov |

| Neutral pH Formulations | Longer shelf life compared to acidic peroxide systems. | Offers longer shelf life and less risk of degradation. cinoll.com |

| Microencapsulated PAP | Protects the active peracid in complex formulations. | Shows promise for toothpaste applications. cinoll.com |

Exploration of New Catalytic Systems for this compound-Mediated Reactions

The exploration of new catalytic systems is crucial for expanding the utility of PAP in various chemical transformations. Researchers are investigating a range of catalysts to improve reaction efficiency, selectivity, and sustainability.

One promising area is the use of peptide-based catalysts. Short peptide sequences containing aspartic acid have been shown to mediate selective oxidation reactions. nih.gov This approach involves an aspartic acid/peracid catalytic shuttle, a mechanism that can be tailored by modifying the peptide sequence to control selectivity. nih.gov

Metal-based catalysts are also being extensively studied. Platinum and palladium complexes have been shown to catalyze oxidation reactions, acting as both hydrogen carriers and soft Lewis acids. researchgate.net Ruthenium complexes, with calcium hypochlorite or sodium periodate as oxygen donors, can catalyze the oxidation of alcohols to aldehydes or ketones. researchgate.net Similarly, cobalt phthalocyanine doped on a polyaniline support has demonstrated high activity for the aerobic oxidation of various alcohols. researchgate.net

Polyoxovanadates (POVs) represent another class of catalysts being explored for selective oxidation of organic molecules, including alkanes, alkenes, and alcohols. sciopen.com The catalytic activity of POVs is often enhanced by the generation of active V-peroxo species in the presence of a peroxide source. sciopen.com

Interactive Table: Catalytic Systems for Peroxy Acid-Mediated Reactions

| Catalyst Type | Example | Application |

|---|---|---|

| Peptide-Based | Aspartic acid-containing peptides | Selective oxidation of complex molecules. nih.gov |

| Metal Complexes | Platinum, Palladium, Ruthenium, Cobalt | Oxidation of alcohols and olefins. researchgate.netresearchgate.net |